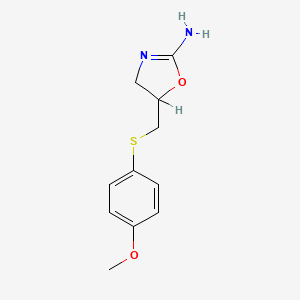

2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline

Description

Properties

CAS No. |

50510-13-9 |

|---|---|

Molecular Formula |

C11H14N2O2S |

Molecular Weight |

238.31 g/mol |

IUPAC Name |

5-[(4-methoxyphenyl)sulfanylmethyl]-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C11H14N2O2S/c1-14-8-2-4-10(5-3-8)16-7-9-6-13-11(12)15-9/h2-5,9H,6-7H2,1H3,(H2,12,13) |

InChI Key |

HZTUFMXXIKGMQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CN=C(O2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline

General Synthetic Strategy

The synthesis of 2-amino-5-substituted oxazolines typically involves the cyclization of appropriate amino alcohols or amino alcohol derivatives with nitrile or halide precursors under controlled conditions. The key steps often include:

- Formation of an intermediate amino alcohol or related compound.

- Introduction of the p-methoxyphenyl-thiomethyl substituent.

- Cyclization to form the oxazoline ring.

- Purification by recrystallization or chromatographic methods.

Specific Preparation Routes

Cyanogen Bromide Method (Classic Approach)

A well-documented classical method involves the reaction of a suitable amino alcohol hydrochloride salt with cyanogen bromide in methanol, followed by neutralization and extraction steps to yield the oxazoline compound.

- Dissolve p-(aminomethyl)benzyl alcohol hydrochloride and sodium acetate in methanol at room temperature.

- Add cyanogen bromide solution dropwise with stirring.

- Stir the reaction mixture for about 30 minutes.

- Remove methanol under vacuum.

- Dissolve residue in water, filter, and neutralize with potassium carbonate.

- Filter precipitated crude oxazoline.

- Extract filtrate with methylene chloride to recover additional product.

- Combine and recrystallize from benzene/heptane or ethyl acetate to obtain pure 2-amino-5-(p-methoxyphenyl)-2-oxazoline.

- Typical yields reported are around 66-73%.

- Melting points for related methoxy-substituted oxazolines range from 111°C to 142°C depending on substitution pattern.

- Reaction conducted in inert organic solvents such as methylene chloride, chloroform, carbon tetrachloride, benzene, or toluene.

- Equimolar reactants, room temperature to mild reflux conditions.

This method is described in detail in patent US3278382A and related literature, providing a robust and reproducible route to the target oxazoline.

Alkylation and Cyclization via Halide or Acyl Chloride Intermediates

Another approach involves the preparation of intermediates such as 5-chlorovaleroyl chloride derivatives or acyl chlorides, which are then reacted with thiophene derivatives and ethanolamine to yield oxazoline rings substituted with thiomethyl groups.

- Synthesis of a chlorinated acyl intermediate (e.g., 5-chlorovaleroyl chloride) via reaction with AlCl3.

- Reaction of this intermediate with 2-methylthiophene or p-methoxyphenylthiomethyl derivatives in the presence of bases such as potassium carbonate and catalytic sodium iodide in solvents like N,N-dimethylformamide (DMF).

- Subsequent reaction with ethanolamine and acidic catalysts (e.g., Si-propylsulfonic acid) to induce cyclization forming the oxazoline ring.

- Purification by chromatographic methods.

This methodology was employed in the synthesis of related alkyl oxazoline derivatives with thiomethyl substituents and is adaptable to the p-methoxyphenyl substituent by appropriate choice of starting materials.

Alternative Synthetic Routes and Modifications

Heck Reaction Route: For related aromatic substituted oxazolines, a Heck coupling of bromo-benzonitriles with alkenoic acids followed by conversion to acyl chlorides and reaction with thiophene derivatives has been reported. This allows for structural diversification and introduction of various substituents before cyclization.

Use of Ethanolamine Derivatives: The amino alcohol component can be varied (e.g., ethanolamine, substituted ethanolamines) to tailor the oxazoline ring substituents, which is critical for biological activity optimization.

Data Table: Summary of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|

| Cyanogen Bromide Method | p-(Aminomethyl)benzyl alcohol hydrochloride, NaOAc, CNBr, MeOH, K2CO3 | 66-73 | Recrystallization (benzene/heptane) | Classic, high purity, mild conditions |

| Acyl Chloride & Thiophene Route | 5-Chlorovaleroyl chloride, 2-methylthiophene, K2CO3, NaI, DMF, ethanolamine, Si-propylsulfonic acid | 50-70* | Chromatography | Versatile, allows thiomethyl substitution |

| Heck Reaction Intermediate | 4-Bromo-benzonitrile, 5-hexenoic acid, oxalyl chloride, 2-methylthiophene, ethanolamine | 40-60* | Chromatography | Enables structural diversity |

*Yields approximate based on related compound syntheses reported in literature.

Research Discoveries and Analytical Notes

- The cyanogen bromide method remains a gold standard for preparing 2-amino-5-substituted oxazolines due to its simplicity and reproducibility.

- Introduction of the p-methoxyphenyl-thiomethyl group is effectively achieved via nucleophilic substitution or coupling reactions involving thiophene derivatives and appropriate acyl intermediates.

- Catalytic bases and solvents such as potassium carbonate and DMF enhance reaction efficiency in alkylation steps.

- Chromatographic purification ensures high purity, critical for subsequent biological testing.

- Oxidation of thiomethyl groups to sulfonyl or sulfinyl derivatives can be performed post-synthesis to modify biological properties.

- Structural characterization is routinely confirmed by melting point determination, NMR, IR, and mass spectrometry, ensuring compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazoline ring can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted oxazolines depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Amino-5-[(p-methoxyphenyl)thiomethyl]-2-oxazoline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the oxazoline ring and the methoxyphenyl group allows it to interact with various biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Toxicity and Stability

- Chloro vs. Methoxy Substituents: The chloro-substituted analog, 2-amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline, exhibits toxicity via oral and intraperitoneal routes and releases Cl⁻, NOx, and SOx upon decomposition. In contrast, the methoxy group in the target compound likely reduces toxicity due to its electron-donating nature and may alter decomposition pathways to release less harmful byproducts (e.g., SOx instead of Cl⁻) .

- Thiadiazole Derivatives: 2-Amino-5-(p-methoxyphenyl)-1,3,4-thiadiazole (a thiadiazole analog) demonstrates antibacterial activity. Replacing the oxazoline core with a thiadiazole introduces an additional sulfur atom, enhancing π-π stacking interactions but reducing hydrogen-bonding capacity compared to the oxygen-containing oxazoline .

Heterocyclic Core Modifications

- Thiazole-Based Compounds: 2-Amino-5-(thioaryl)thiazoles, such as compound 3 from , act as potent Itk inhibitors (IC₅₀ = 4 nM). However, oxazolines may offer better metabolic stability due to reduced susceptibility to oxidative degradation .

Dihydro-Oxazoline Derivatives :

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine lacks the thiomethyl group but shares the oxazoline core. The bromo substituent increases molecular weight and polarizability, which could enhance halogen bonding in target interactions compared to the methoxy group .

Comparative Data Table

Biological Activity

2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article synthesizes current research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound features an oxazoline ring, which is known for its versatility in drug design. The presence of a thiomethyl group and a methoxyphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of various oxazoline derivatives, including 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline. In vitro assays against poliovirus strains demonstrated that certain derivatives exhibit potent antiviral activity at submicromolar concentrations. For instance, compounds structurally related to 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline were shown to inhibit viral replication effectively, suggesting that modifications in the oxazoline structure can significantly impact antiviral efficacy .

Table 1: Antiviral Activity of Oxazoline Derivatives

| Compound | Activity Against Sabin Strain | Concentration (μM) |

|---|---|---|

| 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline | Active | Submicromolar |

| Compound X | Inactive | - |

| Compound Y | Active | Micromolar |

Anticancer Activity

In addition to antiviral properties, 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline has been evaluated for anticancer activity. Studies indicate that derivatives of this compound can induce cytotoxic effects in various cancer cell lines. For example, certain oxazoline derivatives demonstrated significant inhibition of cell proliferation in breast cancer models, correlating with their structural features .

Table 2: Cytotoxicity of Oxazoline Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline | MDA-MB-231 | 10 |

| Compound A | HeLa | 5 |

| Compound B | A549 | 15 |

Structure-Activity Relationship (SAR)

The biological activity of 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline can be partially explained through SAR studies. Modifications to the oxazoline ring or the substitution pattern on the phenyl group significantly affect both antiviral and anticancer activities. For instance, replacing the methoxy group with other electron-donating or withdrawing groups alters the electronic properties of the molecule, which can enhance or diminish its biological efficacy .

Case Studies

- Poliovirus Inhibition : A study assessed the efficacy of various oxazoline derivatives against poliovirus strains. The results indicated that certain modifications led to enhanced potency against specific viral strains, highlighting the importance of structural optimization in drug design.

- Breast Cancer Models : Another investigation focused on the anticancer effects of similar compounds in MDA-MB-231 cells. The study revealed that specific structural features contributed to increased cytotoxicity, providing insights into potential therapeutic applications for breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.